molecular formula C12H13NO9P-3 B1245319 N-(5-phosphonato-beta-D-ribosyl)anthranilate

N-(5-phosphonato-beta-D-ribosyl)anthranilate

Cat. No. B1245319
M. Wt: 346.21 g/mol
InChI Key: PMFMJXPRNJUYMB-GWOFURMSSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-phosphonato-beta-D-ribosyl)anthranilate is an organophosphate oxoanion resulting from deprotonation of the phosphate and carboxy groups of N-(5-phospho-beta-D-ribosyl)anthranilic acid. It has a role as a Saccharomyces cerevisiae metabolite. It derives from an anthranilate. It is a conjugate base of a N-(5-phospho-beta-D-ribosyl)anthranilic acid.

Scientific Research Applications

Enzymatic Inhibition and Biochemical Processes

  • N-(5-phosphonato-beta-D-ribosyl)anthranilate has been studied in the context of enzyme inhibition, specifically in the inhibition of 5-enolpyruvylshikimic acid-3-phosphate synthase by glyphosate, a broad-spectrum herbicide. This inhibition leads to the accumulation of shikimic acid in plant tissues, blocking the conversion of shikimic acid to anthranilic acid (Steinrücken & Amrhein, 1980).

Structural and Molecular Biology

  • The three-dimensional structure of the bifunctional enzyme N-(5'-phosphoribosyl)anthranilate isomerase: indoleglycerolphosphate synthase from Escherichia coli has been studied in detail. This enzyme plays a role in tryptophan biosynthesis, with its structure providing insights into its catalytic mechanism (Wilmanns et al., 1992).

Protein Engineering

  • In protein engineering, a disulfide bond has been introduced in the beta/alpha-barrel enzyme N-(5'-phosphoribosyl)anthranilate isomerase from Saccharomyces cerevisiae. This modification aims to explore the stability and kinetic properties of the enzyme (Eder & Wilmanns, 1992).

Metabolic Engineering

  • Metabolic engineering has been employed to improve anthranilate synthesis from glucose in Escherichia coli, offering a more sustainable approach to producing anthranilate, an important intermediate for various industrial products (Balderas-Hernández et al., 2009).

Insecticide Development

  • In the field of pest management, anthranilic diamide analogues containing 1,2,4-oxadiazole rings have been synthesized and tested for their insecticidal activity. These compounds demonstrate significant potential as insecticides (Liu et al., 2017).

properties

Molecular Formula

C12H13NO9P-3

Molecular Weight

346.21 g/mol

IUPAC Name

2-[[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]amino]benzoate

InChI

InChI=1S/C12H16NO9P/c14-9-8(5-21-23(18,19)20)22-11(10(9)15)13-7-4-2-1-3-6(7)12(16)17/h1-4,8-11,13-15H,5H2,(H,16,17)(H2,18,19,20)/p-3/t8-,9-,10-,11-/m1/s1

InChI Key

PMFMJXPRNJUYMB-GWOFURMSSA-K

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[O-])N[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O

SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC2C(C(C(O2)COP(=O)([O-])[O-])O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC2C(C(C(O2)COP(=O)([O-])[O-])O)O

synonyms

N-(5'-phosphoribosyl)anthranilate
NPRAT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-phosphonato-beta-D-ribosyl)anthranilate
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Reactant of Route 6
N-(5-phosphonato-beta-D-ribosyl)anthranilate

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